Arachidonic acid-d5 methyl ester
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Overview
Description
Arachidonic acid-d5 methyl ester is a deuterated form of arachidonic acid methyl ester. It is primarily used as an internal standard for the quantification of arachidonic acid methyl ester in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is an esterified form of arachidonic acid, which is a polyunsaturated omega-6 fatty acid involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid-d5 methyl ester typically involves the esterification of arachidonic acid with methanol in the presence of a catalyst. The deuterated form is achieved by using deuterated methanol (CD3OD) instead of regular methanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of deuterated arachidonic acid with deuterated methanol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arachidonic acid-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various oxylipins, which are important signaling molecules in biological systems.
Reduction: Reduction reactions can convert it back to arachidonic acid or other reduced forms.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Arachidonic acid-d5 methyl ester is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Arachidonic acid-d5 methyl ester exerts its effects primarily through its role as an internal standard in analytical techniques. It helps in the accurate quantification of arachidonic acid and its derivatives, which are involved in various biological processes such as inflammation, cell signaling, and membrane fluidity . The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert arachidonic acid into various bioactive lipids .
Comparison with Similar Compounds
Similar Compounds
Arachidonic acid methyl ester: The non-deuterated form used for similar purposes.
Eicosapentaenoic acid methyl ester: Another polyunsaturated fatty acid ester used in similar research applications.
Docosahexaenoic acid methyl ester: A polyunsaturated fatty acid ester with different biological roles.
Uniqueness
Arachidonic acid-d5 methyl ester is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry-based quantification. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate differentiation from non-deuterated forms .
Properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i1D3,3D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-ACEXYNNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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